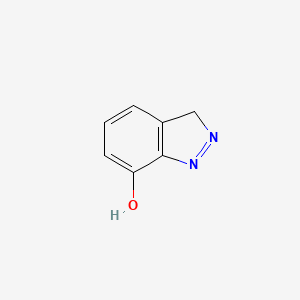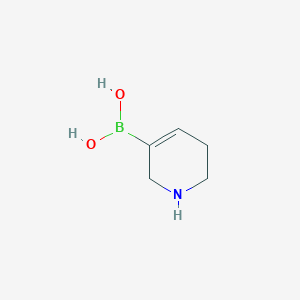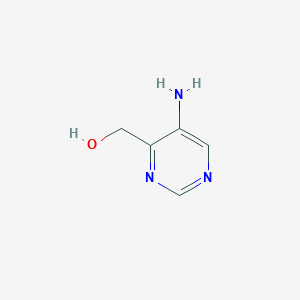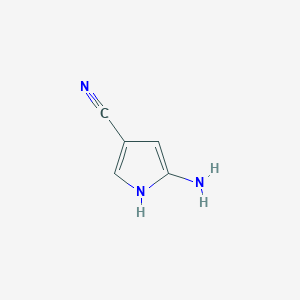
4-Methyl-2,6-pyridinedicarboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2,6-pyridinedicarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of two formyl groups attached to the 2 and 6 positions of a pyridine ring, with an additional methyl group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-pyridinedicarboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine.
Formylation: The formylation of 4-methylpyridine can be achieved using Vilsmeier-Haack reaction conditions, where a mixture of phosphorus oxychloride and dimethylformamide is used to introduce the formyl groups at the 2 and 6 positions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 4-Methyl-2,6-pyridinedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: The compound can participate in condensation reactions with amines to form Schiff bases, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products:
Oxidation: 4-Methyl-2,6-pyridinedicarboxylic acid.
Reduction: 4-Methyl-2,6-pyridinedimethanol.
Condensation: Schiff bases with various amines.
科学研究应用
4-Methyl-2,6-pyridinedicarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting metal ions and biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound is utilized in the production of functionalized resins and polymers with specific properties.
作用机制
The mechanism of action of 4-Methyl-2,6-pyridinedicarboxaldehyde involves its ability to form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is primarily due to the presence of the formyl groups, which are electrophilic and can undergo nucleophilic addition reactions. The compound can also coordinate with metal ions through the nitrogen atom of the pyridine ring, forming stable complexes that are useful in catalysis and material science.
相似化合物的比较
2,6-Pyridinedicarboxaldehyde: Lacks the methyl group at the 4 position, making it less sterically hindered and more reactive in certain reactions.
4-Methylpyridine-2-carboxaldehyde: Contains only one formyl group, limiting its ability to form bis-functionalized products.
2,6-Diformylpyridine: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness: 4-Methyl-2,6-pyridinedicarboxaldehyde is unique due to the presence of both formyl and methyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
属性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
4-methylpyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-5H,1H3 |
InChI 键 |
IDHCSGVUFOFZJT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)








![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)


